![molecular formula C11H11ClN2 B14049679 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-](/img/structure/B14049679.png)
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. The compound is characterized by the presence of a chlorine atom at the 4-position and a cyclobutyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to facilitate the desired reactions. The exact methods can vary depending on the scale of production and the specific requirements of the compound .
化学反応の分析
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine or pyrrole rings.
Substitution: The chlorine atom at the 4-position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 4-position .
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives are studied for their potential as inhibitors of specific enzymes or receptors, making them candidates for drug development.
Materials Science: The unique structural properties of this compound make it useful in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- involves its interaction with molecular targets such as enzymes or receptors. For example, in medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The specific pathways involved can vary depending on the target and the context of its use .
類似化合物との比較
Similar Compounds
Similar compounds include other derivatives of 1H-Pyrrolo[2,3-b]pyridine, such as:
- 4-Bromo-1H-pyrrolo[2,3-b]pyridine
- 4-Methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- is unique due to the specific combination of the chlorine atom and the cyclobutyl group, which can confer distinct chemical and biological properties. This uniqueness can make it particularly valuable in certain applications, such as targeted drug design or the development of specialized materials .
特性
分子式 |
C11H11ClN2 |
|---|---|
分子量 |
206.67 g/mol |
IUPAC名 |
4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H11ClN2/c12-9-4-5-13-11-8(9)6-10(14-11)7-2-1-3-7/h4-7H,1-3H2,(H,13,14) |
InChIキー |
NVHGHSUZYMAOKW-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2=CC3=C(C=CN=C3N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


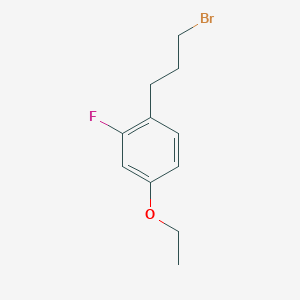

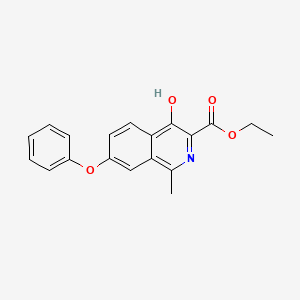

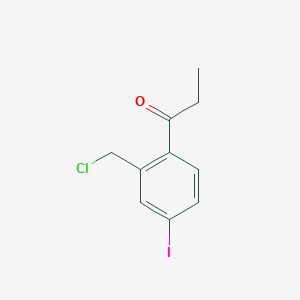
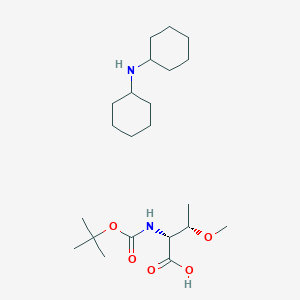

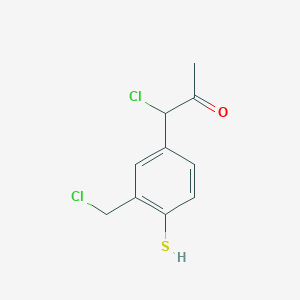


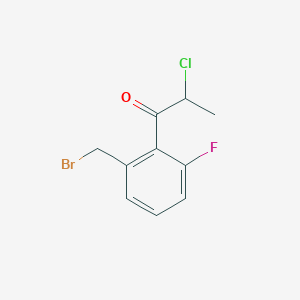


![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)-](/img/structure/B14049671.png)
